5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
The compound 5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (hereafter referred to as the target compound) is a pyrazolo[1,5-a]pyrimidine derivative with a trifluoromethyl group at position 2, a 4-methylphenyl group at position 3, a methyl group at position 5, and a 4-pyridin-2-ylpiperazinyl substituent at position 5.
Key structural features include:
- Trifluoromethyl group: Enhances metabolic stability and electron-withdrawing effects.
- 4-Methylphenyl group: Contributes to lipophilicity and steric bulk.
- 4-Pyridin-2-ylpiperazinyl group: Facilitates hydrogen bonding and receptor interactions.
Properties
Molecular Formula |
C24H23F3N6 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
5-methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H23F3N6/c1-16-6-8-18(9-7-16)21-22(24(25,26)27)30-33-20(15-17(2)29-23(21)33)32-13-11-31(12-14-32)19-5-3-4-10-28-19/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
RBPSPUKTMPASSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)N4CCN(CC4)C5=CC=CC=N5)C |
Origin of Product |
United States |
Biological Activity
5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula and weight:
- Molecular Formula : C₄₀H₄₅N₁₁
- Molecular Weight : 679.9 g/mol
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, derivatives of this compound have been shown to induce apoptosis in various cancer cell lines. A notable study demonstrated that compounds with similar structures increased apoptosis via the activation of caspases (caspase 9, 8, and 3/7) in breast cancer cell lines (MCF-7 and MDA-MB-231) .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 3b | MCF-7 | 0.25 | Apoptosis via caspase activation |
| Compound 3b | MDA-MB-231 | 0.5 | Apoptosis via caspase activation |
Enzymatic Inhibition
The compound also shows promise as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines are known to inhibit various kinases, which are crucial in cancer cell proliferation. The inhibition of these enzymes can lead to reduced tumor growth and metastasis .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability and interaction with intracellular targets.
Case Studies
- Study on Anticancer Properties : A study focused on synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives showed that they possess significant cytotoxic effects against breast cancer cells compared to traditional chemotherapeutics like cisplatin .
- Enzymatic Activity Assessment : Another research evaluated the inhibitory effects on several kinases involved in cancer progression, revealing that certain derivatives had IC50 values lower than existing inhibitors .
Scientific Research Applications
Antitumor Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound can inhibit various cancer cell lines through multiple mechanisms, including the inhibition of specific protein kinases.
Case Studies on Antitumor Effects
- A study published in Molecules highlighted the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives as potential anticancer agents. The findings suggested that these compounds exhibit significant cytotoxicity against human cancer cell lines, indicating their potential as antitumor scaffolds .
- Another investigation focused on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines, revealing that modifications at specific positions enhance their inhibitory effects on cancer cell proliferation .
Kinase Inhibition
The compound has shown promise as a selective inhibitor of various kinases, which are critical in regulating cellular functions and are often implicated in cancer progression.
Research Findings
- A doctoral dissertation detailed the synthesis of new CDK2 kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine core. The study reported that these inhibitors demonstrated potent activity against CDK2, a key regulator in cell cycle progression .
Neurological Applications
Emerging research suggests that pyrazolo[1,5-a]pyrimidines may also have applications in treating neurological disorders.
Potential Neuroprotective Effects
- Some studies indicate that compounds within this class could exhibit neuroprotective properties by modulating neurotransmitter systems or inhibiting neuroinflammatory pathways. This opens avenues for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Synthesis and Functionalization
The ability to synthesize and modify pyrazolo[1,5-a]pyrimidine derivatives is crucial for enhancing their biological activity and selectivity.
Synthetic Pathways
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Position 2 (Trifluoromethyl Group)
- Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 5815-79-2): Replaces the trifluoromethyl group with a carboxylate ester.
- 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 2171315-30-1): Lacks aromatic substituents at positions 3 and 7, simplifying the structure while retaining the trifluoromethyl group. This compound may serve as a scaffold for further functionalization .
Position 3 (4-Methylphenyl Group)
- 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Features dichlorophenyl and fluorophenyl groups, increasing halogen-mediated hydrophobic interactions. This compound exhibits enhanced antitrypanosomal activity compared to the target compound .
- 2-Ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine (CAS: 951953-66-5): Substitutes 4-methylphenyl with 4-fluorophenyl and adds an ethyl group at position 2. The fluorophenyl group improves metabolic stability, while the ethyl group increases steric hindrance .
Position 7 (Piperazinyl Substituents)
- 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS: 1031654-94-0): Replaces the pyridinyl group with a dimethylpyrimidinyl moiety. This enhances π-π stacking interactions but may reduce solubility .
Table 1: Comparative Data for Key Compounds
Key Observations:
- Trifluoromethyl at Position 2 : Common in analogues (e.g., ), suggesting its critical role in stabilizing the electron-deficient pyrimidine ring.
- Piperazinyl Variations : Substituents like pyridinyl (target compound) or dimethylpyrimidinyl () significantly alter receptor-binding profiles.
- Aromatic Groups at Position 3 : Halogenated phenyl groups (e.g., 4-fluorophenyl in ) enhance lipophilicity and target affinity compared to 4-methylphenyl.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare pyrazolo[1,5-a]pyrimidine derivatives like this compound?
- Methodology : The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via condensation of aminopyrazoles with β-diketones or β-ketoesters under thermal conditions (e.g., 433–438 K). For example, heating 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione in a solvent-free system followed by recrystallization from methanol or ethanol/acetone yields the product . Purification often involves column chromatography or solvent recrystallization to achieve >65% yields.
Q. How is the molecular structure of this compound validated?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond lengths, angles, and stereochemistry. Complementary techniques include:
- NMR : H and C NMR to verify substituent integration and electronic environments (e.g., trifluoromethyl groups show distinct F signals).
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.
- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .
Q. What pharmacological screening assays are relevant for this compound?
- Methodology : In vitro assays targeting kinase inhibition (e.g., KDR kinase) or receptor binding (e.g., benzodiazepine receptors) are common. Protocols involve:
- Enzyme inhibition : IC determination via fluorescence-based assays.
- Cellular viability : MTT or ATP-luciferase assays for cytotoxicity profiling.
- Structural analogs : Reference activities from pyrazolo[1,5-a]pyrimidines with similar substituents (e.g., trifluoromethyl groups enhance metabolic stability) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?
- Methodology :
- Solvent screening : Polar aprotic solvents (e.g., DMF) may favor cyclization over side reactions.
- Catalysts : Lewis acids (e.g., ZnCl) can direct regioselectivity during condensation.
- In situ monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction time/temperature dynamically .
Q. How should researchers address discrepancies between crystallographic data and computational modeling (e.g., DFT)?
- Methodology :
- Validate force fields : Compare experimental (SC-XRD) bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate inadequate functional/basis set selection.
- Electron density analysis : Use Hirshfeld surfaces or QTAIM to assess non-covalent interactions (e.g., C–H···F contacts) missed in simulations.
- Complementary techniques : Pair XRD with solid-state NMR or electron diffraction for cross-validation .
Q. What strategies mitigate low yields in piperazine coupling reactions (e.g., introducing the 4-pyridin-2-ylpiperazinyl group)?
- Methodology :
- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)) with ligands like Xantphos for Buchwald-Hartwig amination.
- Inert conditions : Use Schlenk lines to exclude moisture/oxygen, which can deactivate catalysts.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yields .
Q. How can researchers design analogs with improved pharmacokinetic properties?
- Methodology :
- Substituent modification : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF) to enhance metabolic stability.
- LogP optimization : Introduce polar groups (e.g., -OH, -NH) to balance solubility and membrane permeability.
- In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases) .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodology :
- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay buffers.
- Off-target profiling : Use kinase selectivity panels to identify non-specific interactions.
- Structural analogs : Compare activities of derivatives to establish structure-activity relationships (SAR) and isolate critical pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
